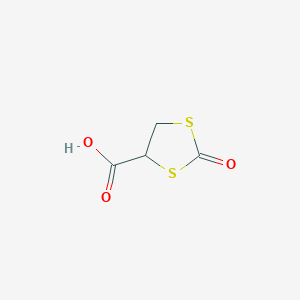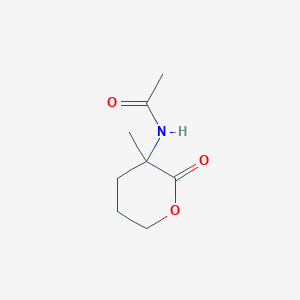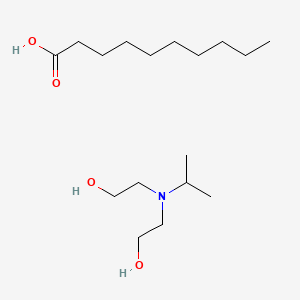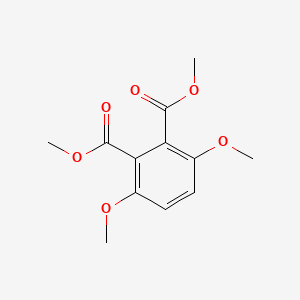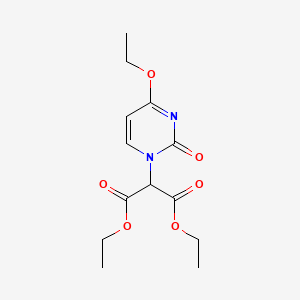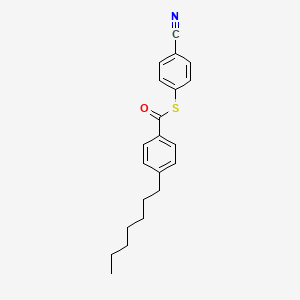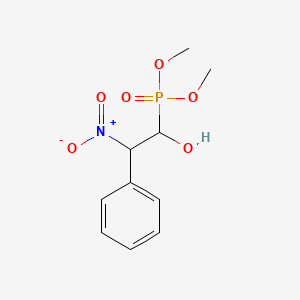
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine is a chemical compound that belongs to the class of benzazepines. Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a fluorine atom at the 7th position and two methyl groups at the 2nd and 3rd positions of the dihydro-1H-1-benzazepine ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,3-dimethylphenylamine with a fluorinated reagent under acidic conditions can lead to the formation of the desired benzazepine ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter receptors, is ongoing.
Industry: It may be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar structural features but different functional groups.
Flumazenil: Another benzodiazepine analog with a fluorine atom, used as an antidote for benzodiazepine overdose.
Uniqueness
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and methyl groups contribute to its reactivity and potential interactions with biological targets, distinguishing it from other benzazepine derivatives.
特性
CAS番号 |
66064-36-6 |
|---|---|
分子式 |
C12H14FN |
分子量 |
191.24 g/mol |
IUPAC名 |
7-fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine |
InChI |
InChI=1S/C12H14FN/c1-8-3-4-10-7-11(13)5-6-12(10)14-9(8)2/h3,5-7,9,14H,4H2,1-2H3 |
InChIキー |
VNYUCJBWMQVSCI-UHFFFAOYSA-N |
正規SMILES |
CC1C(=CCC2=C(N1)C=CC(=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
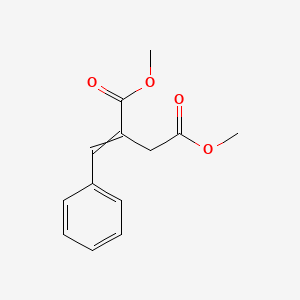
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
